Tetrandrine Tetrandrine (+)-Tetrandrine is a member of isoquinolines and a bisbenzylisoquinoline alkaloid.
Tetrandrine is a natural product found in Stephania tetrandra, Cyclea barbata, and other organisms with data available.
Tetrandrine is a natural, bis-benzylisoquinoline alkaloid isolated from the root of the plant Radix stephania tetrandrae. Tetrandrine non-selectively inhibits calcium channel activity and induces G1 blockade of the G1 phase of the cell cycle and apoptosis in various cell types, resulting in immunosuppressive, anti-proliferative and free radical scavenging effects. This agent also increases glucose utilization by enhancing hepatocyte glycogen synthesis, resulting in the lowering of plasma glucose. (NCI04)
Brand Name: Vulcanchem
CAS No.: 518-34-3
VCID: VC0548825
InChI: InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
SMILES: COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Molecular Formula: C38H42N2O6
Molecular Weight: 622.7 g/mol

Tetrandrine

CAS No.: 518-34-3

Cat. No.: VC0548825

Molecular Formula: C38H42N2O6

Molecular Weight: 622.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tetrandrine - 518-34-3

CAS No. 518-34-3
Molecular Formula C38H42N2O6
Molecular Weight 622.7 g/mol
IUPAC Name (1S,14S)-9,20,21,25-tetramethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene
Standard InChI InChI=1S/C38H42N2O6/c1-39-15-13-25-20-32(42-4)34-22-28(25)29(39)17-23-7-10-27(11-8-23)45-33-19-24(9-12-31(33)41-3)18-30-36-26(14-16-40(30)2)21-35(43-5)37(44-6)38(36)46-34/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30-/m0/s1
Standard InChI Key WVTKBKWTSCPRNU-KYJUHHDHSA-N
Isomeric SMILES CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
SMILES COC1=C(C2=C(C=C1OC)CCN(C)[C@]2(C3)[H])OC4=CC5=C(C=C4OC)CCN(C)[C@]5(CC6=CC=C(OC7=CC3=CC=C7OC)C=C6)[H]
Canonical SMILES CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC)OC
Appearance Solid powder
Melting Point 217.5 °C

Chemical Structure and Biosynthesis

Tetrandrine (C38H42N2O6C_{38}H_{42}N_2O_6) features a dimeric structure formed by the radical coupling of two S-N-methylcoclaurine molecules . Its stereochemistry includes two benzylisoquinoline units linked by ether bonds, contributing to its rigidity and bioactivity. The compound’s biosynthesis involves oxidative coupling of tyrosine-derived precursors, a pathway conserved across Menispermaceae species .

Pharmacological Properties

Anti-Inflammatory and Immunomodulatory Effects

Tetrandrine inhibits mast cell degranulation and NF-κB signaling, reducing pro-inflammatory cytokines like TNF-α and IL-6 . In silicosis models, it suppresses fibroblast activation and collagen deposition by modulating TGF-β1/Smad3 pathways, showing 56.5–65.4% improvement in high-resolution CT (HRCT) imaging scores in clinical trials .

Apoptosis Induction

Tetrandrine triggers mitochondrial-dependent apoptosis via Bax/Bcl-2 ratio modulation and caspase-3 activation. In colon cancer models, it demonstrates comparable efficacy to paclitaxel (IC₅₀ = 2.1 μM vs. 1.8 μM) .

Autophagy Modulation

At 5–10 μM concentrations, tetrandrine induces mTOR-dependent autophagy, enhancing lysosomal degradation of oncoproteins. This dual effect on apoptosis and autophagy results in synergistic cytotoxicity with doxorubicin (combination index = 0.32–0.45) .

Multidrug Resistance (MDR) Reversal

By inhibiting P-glycoprotein (P-gp) ATPase activity, tetrandrine increases intracellular doxorubicin accumulation 4.7-fold in KBv200-resistant cells, reversing resistance to vincristine and paclitaxel .

Clinical Applications

Silicosis Management

A 12-month trial (n=89) demonstrated tetrandrine’s ability to stabilize forced vital capacity (FVC: +207.8 mL vs. -145.8 mL in controls) and delay fibrosis progression (17.4% vs. 92% disease advancement) .

Cardiovascular Diseases

In atherosclerotic rats, tetrandrine (31.25 mg/kg) reduces aortic plaque area by 58% through miR-34a-mediated inhibition of Wnt5a/Ror2 signaling, comparable to atorvastatin’s effects .

Pharmacokinetics and Toxicology

Absorption and Distribution

Tetrandrine exhibits nonlinear pharmacokinetics with 60–70% oral bioavailability. In rats, 30 mg/kg intravenous dosing achieves lung concentrations of 321 μM, 15-fold higher than plasma, explaining its efficacy in pulmonary diseases .

Metabolism and Excretion

Hepatic CYP3A4-mediated demethylation produces active metabolites (e.g., fanchinine). Renal clearance accounts for 40% of elimination, with a terminal half-life of 8–12 hours .

Emerging Therapeutic Applications

Antiviral Activity

Tetrandrine inhibits Ebola virus entry (IC₅₀ = 0.33 μM) by blocking two-pore channel 2 (TPC2)-mediated endosomal calcium release. In SARS-CoV-2 pseudovirus models, it reduces viral replication by 92% at 5 μM .

Pulmonary Fibrosis

Network pharmacology identifies tetrandrine’s inhibition of PI3K/Akt/mTOR pathways as key to its antifibrotic effects. In vitro, 10 μM reduces TGF-β1-induced collagen I synthesis by 78% .

Challenges and Future Directions

Bioavailability Limitations

Tetrandrine’s poor aqueous solubility (0.12 mg/mL) and P-gp efflux necessitate nanoparticle delivery systems. PEGylated liposomes improve tumor accumulation 9-fold compared to free drug .

Drug-Drug Interactions

As a CYP3A4 inhibitor, tetrandrine increases simvastatin AUC by 3.4-fold, requiring dose adjustments in polypharmacy .

ParameterValueModel SystemSource
Oral bioavailability62.3 ± 8.7%Sprague-Dawley rats
Plasma t1/2t_{1/2}9.4 ± 2.1 hHuman volunteers
Lung concentration321 ± 45 μM (30 mg/kg)BALB/c mice
Protein binding89.2 ± 3.4%In vitro

Table 2: Clinical Outcomes in Silicosis Trials

Outcome MeasureTetrandrine Group (n=47)Control (n=42)p-value
HRCT improvement65.4%0%<0.001
FVC change (mL)+207.8 ± 372.2-145.8 ± 356.50.003
1-year survival93.6%76.2%0.021

Table 3: Comparative Anticancer Efficacy

Cancer TypeModel SystemTetrandrine IC₅₀Comparator IC₅₀
ColorectalHT-29 cells2.1 μM5-FU: 8.4 μM
MelanomaB16 xenograft7.5 μMAnti-PD-1: 12.3% ORR
NSCLCA549 cells4.8 μMCisplatin: 3.2 μM

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :